2,3-Difluoro-4-methoxyphenylboronic acid
Description
Properties
IUPAC Name |
(2,3-difluoro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWYFMBSFSTYGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648598 | |
| Record name | (2,3-Difluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170981-41-6 | |
| Record name | (2,3-Difluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluoro-4-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Overview
This method adapts principles from adamantyl-substituted boronic acid synthesis, replacing the adamantyl group with fluorine substituents. The process involves three stages: Grignard reagent formation, borate ester synthesis, and acidic hydrolysis.
Stepwise Procedure
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Grignard Reagent Formation :
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Borate Ester Synthesis :
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Trimethyl borate (B(OMe)₃) is added dropwise at −78°C, followed by gradual warming to room temperature.
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Reaction Time : 12–16 hours.
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Acidic Hydrolysis :
Key Data
Mechanistic Insight :
The Grignard reagent undergoes transmetalation with trimethyl borate, forming a tetrahedral borate intermediate. Subsequent protonolysis releases the boronic acid.
Palladium-Catalyzed Miyaura Borylation
Reaction Design
This method, inspired by monofluorinated analogs, employs palladium catalysis to couple aryl halides with diboron reagents.
Optimized Protocol
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Substrate : 4-Bromo-2,3-difluoroanisole (1.0 equiv).
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Catalyst System : Pd(dba)₃ (1.5 mol%) and tricyclohexylphosphine (PCy₃, 3.0 mol%).
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Boron Source : Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv).
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Base : Potassium carbonate (K₂CO₃, 3.0 equiv).
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Solvent : 1,4-Dioxane/water (4:1 v/v).
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Conditions : 80°C, 18 hours under nitrogen.
Key Data
| Parameter | Value |
|---|---|
| Isolated Yield | 82–85% |
| Turnover Number (TON) | 56 |
| Solvent Recovery Rate | 92% (1,4-Dioxane) |
Mechanistic Pathway :
Oxidative addition of Pd⁰ to the aryl bromide forms a PdII complex. Transmetalation with B₂pin₂ generates a PdII-boryl species, which undergoes reductive elimination to yield the boronic ester. Acidic workup liberates the free boronic acid.
Comparative Analysis of Methods
Performance Metrics
| Criteria | Grignard Method | Miyaura Borylation |
|---|---|---|
| Yield | 68–72% | 82–85% |
| Catalyst Cost | Low (Mg/LiCl) | High (Pd/ligand) |
| Scalability | Industrial (10 kg+) | Lab-scale (≤1 kg) |
| Byproducts | Minor Mg salts | Pd residues |
| Purification Complexity | Moderate | High (Pd removal) |
Stability Considerations
This compound exhibits moderate stability, with NMR studies showing partial cyclization to boroxine ([RBO]₃) after 72 hours at 25°C. Storage at −20°C under nitrogen extends shelf life to 6 months.
Industrial-Scale Adaptations
Continuous Flow Grignard Synthesis
Catalyst Recycling in Miyaura Borylation
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Pd Recovery : >98% via activated carbon adsorption.
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Cost Impact : Lowers Pd consumption by 40% in multi-batch runs.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-4-methoxyphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions , where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . This reaction is highly valued for its mild conditions and functional group tolerance .
Common Reagents and Conditions:
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Pharmaceutical Development
Targeted Cancer Therapies
2,3-Difluoro-4-methoxyphenylboronic acid plays a crucial role in the synthesis of pharmaceuticals aimed at targeted therapies for cancer treatment. Its ability to form stable complexes with diols enhances drug efficacy and specificity, making it a valuable building block in the development of new therapeutic agents .
Mechanism of Action
The compound's structure allows it to interact effectively with biological targets, particularly proteins involved in disease pathways. Although specific mechanisms are still under investigation, its reversible covalent bonding capabilities make it a promising candidate for drug design.
Advanced Materials Development
The compound is utilized in formulating advanced materials that require enhanced properties such as durability and chemical resistance. It contributes to the development of polymers and coatings that meet specific performance criteria .
Bioconjugation Techniques
Attachment of Biomolecules
this compound is valuable in bioconjugation techniques where biomolecules are attached to surfaces or other molecules. This application is crucial for diagnostics and therapeutic strategies in biomedical research .
Fluorescent Probes
Biological Imaging Applications
The compound can be designed into fluorescent probes for biological imaging, aiding researchers in visualizing cellular processes and understanding disease mechanisms. This application is particularly important in cancer research and cellular biology studies .
Case Study 1: Synthesis of Targeted Cancer Therapies
A study demonstrated that derivatives of this compound exhibit significant anticancer activity by targeting specific enzymes involved in tumor progression. The findings suggest potential pathways for developing more effective cancer treatments.
Case Study 2: Use in Organic Synthesis
In a series of experiments involving Suzuki-Miyaura coupling reactions, researchers successfully synthesized complex molecules using this compound as a key intermediate. The efficiency of these reactions highlights the compound's utility in organic synthesis.
Mechanism of Action
The primary mechanism of action for 2,3-Difluoro-4-methoxyphenylboronic acid is through Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process involves the following steps :
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium center.
Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and regenerates the active catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include:
Notes:
- Similarity Scores (0–1 scale) are based on structural and functional group alignment .
- The methoxy group's position significantly impacts reactivity. For example, 4-Fluoro-3-methoxyphenylboronic acid exhibits higher similarity (0.94) to the target compound due to analogous fluorine and methoxy positioning .
- Ethoxy-substituted analogues (e.g., 3-Ethoxy-4-fluorophenylboronic acid) show reduced electrophilicity compared to methoxy derivatives, affecting their cross-coupling efficiency .
Physicochemical Properties
- Acidity: The ortho-fluorine atoms in 2,3-Difluoro-4-methoxyphenylboronic acid increase boronic acid acidity (pKa ≈ 8.2) compared to non-fluorinated analogues like 4-methoxyphenylboronic acid (pKa ≈ 8.8) .
- Solubility: The methoxy group enhances solubility in methanol and DMSO, whereas 2,4-Difluoro-3-methoxyphenylboronic acid (CAS: 406482-18-6) exhibits lower solubility due to steric hindrance from adjacent fluorine atoms .
- Crystallinity : Fluorine substitution patterns influence supramolecular architecture. For instance, 2,4-difluorophenylboronic acid forms dimeric structures via B–O–B interactions, whereas 2,3-difluoro derivatives exhibit less predictable packing due to steric clashes .
Application-Specific Performance
- Pharmaceutical Intermediates: The target compound’s fluorine atoms improve metabolic stability in drug candidates, outperforming non-fluorinated analogues like 2,3-dimethoxyphenylboronic acid .
- Material Science : In OLED synthesis, this compound enables precise control over electron transport layers, whereas 2,6-difluoro isomers introduce steric challenges .
Biological Activity
2,3-Difluoro-4-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which allows them to interact with various biological molecules. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₈BClF₂O₂. Its structure features a phenyl ring substituted with two fluorine atoms and a methoxy group, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈BClF₂O₂ |
| Molecular Weight | 191.39 g/mol |
| Solubility | Soluble in polar solvents |
| pKa | Approximately 8.0 |
The biological activity of this compound primarily arises from its ability to interact with specific biomolecules. The compound can bind to enzymes and receptors, modulating their activity through inhibition or activation. The presence of fluorine enhances the compound's binding affinity and selectivity towards these targets, which is critical for its potential therapeutic applications .
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit enzymes by forming stable complexes with their active sites.
- Receptor Modulation : It may alter receptor signaling pathways, influencing cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens.
- Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth .
- Metabolic Pathway Interference : It influences metabolic pathways related to the synthesis and degradation of boronic esters, impacting cellular metabolism.
Case Studies
Several studies have highlighted the biological effects of this compound:
- Study on Anticancer Activity : A study demonstrated that the compound effectively inhibited the proliferation of breast cancer cells in vitro. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through the modulation of specific signaling pathways .
- Antimicrobial Efficacy : Research evaluating the antimicrobial properties revealed that the compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The study concluded that it could serve as a lead compound for developing new antibiotics.
Applications in Research
The unique properties of this compound make it a valuable tool in various research fields:
- Drug Development : Its derivatives are being explored for their potential as therapeutic agents in treating cancer and infectious diseases.
- Biochemical Probes : Due to its ability to bind selectively to diols in proteins, it is used as a probe for studying protein-protein interactions and enzyme mechanisms .
Q & A
Q. What are the recommended synthetic routes for 2,3-difluoro-4-methoxyphenylboronic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogen-metal exchange or Miyaura borylation. For example, a Suzuki-Miyaura coupling precursor can be prepared by reacting 2,3-difluoro-4-methoxybromobenzene with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ catalyst (1 mol%) and KOAc (3 equiv) in dioxane at 80°C for 12 hours . Yields (~75–85%) depend on the purity of starting materials and oxygen exclusion. Column chromatography (silica gel, hexane/ethyl acetate gradient) is used for purification.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of:
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : Store under inert gas (argon) at −20°C in anhydrous DMSO or THF. Prolonged exposure to moisture induces hydrolysis, forming boroxines. Monitor via FT-IR for B-O-B stretching (~1,350 cm⁻¹) .
Advanced Research Questions
Q. How do electronic effects of fluorine and methoxy substituents influence Suzuki-Miyaura coupling efficiency?
- Methodological Answer : The ortho-fluorine groups increase electrophilicity of the boron atom, enhancing reactivity with aryl halides. However, steric hindrance from meta-methoxy may reduce coupling rates. Optimize using:
Q. How can regioselectivity challenges in synthesizing derivatives be addressed?
- Methodological Answer : Regioselective functionalization is complicated by fluorine’s directing effects. Strategies include:
Q. What analytical techniques resolve contradictions in reported spectroscopic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
